molecular formula C22H34O4 B1257144 19,20-DiHDPA

19,20-DiHDPA

Cat. No.: B1257144
M. Wt: 362.5 g/mol
InChI Key: FFXKPSNQCPNORO-MBYQGORISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19,20-DiHDPA is a DiHDPA obtained by formal dihydroxylation of the 19,20-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite.
19, 20-Dihdpe belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 19, 20-dihdpe is considered to be a docosanoid lipid molecule. 19, 20-Dihdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 19, 20-Dihdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 19, 20-dihdpe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-19,20-dihydroxydocosa-4,7,10,13,16-pentaenoic acid

InChI

InChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-

InChI Key

FFXKPSNQCPNORO-MBYQGORISA-N

Isomeric SMILES

CCC(C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O

Canonical SMILES

CCC(C(CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O)O

physical_description

Solid

Synonyms

19,20-diHDPA
19,20-dihydroxydocosapentaenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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